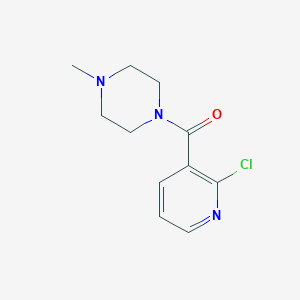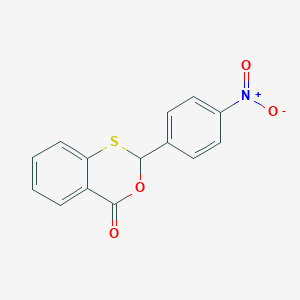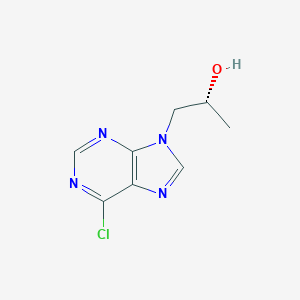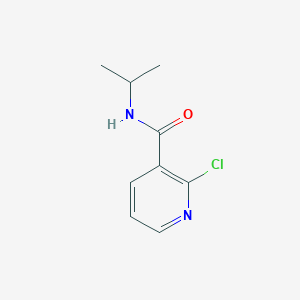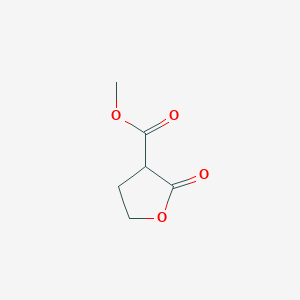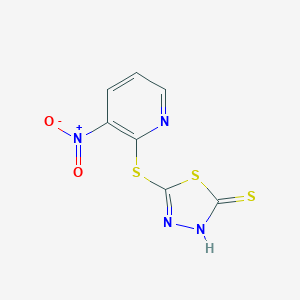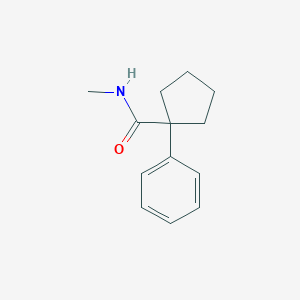
N-Methyl-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-phenylcyclopentanecarboxamide, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the pyrovalerone family. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its stimulant effects. However, its potential for abuse and harmful side effects led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its negative reputation, MDPV has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-Methyl-1-phenylcyclopentanecarboxamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the production of euphoric effects.
Biochemische Und Physiologische Effekte
N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, agitation, and paranoia. In addition, N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have neurotoxic effects, which can lead to long-term damage to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-1-phenylcyclopentanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, its potential for abuse and harmful side effects make it difficult to use in human studies. In addition, the legal restrictions on N-Methyl-1-phenylcyclopentanecarboxamide make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on N-Methyl-1-phenylcyclopentanecarboxamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is needed to fully understand the potential therapeutic applications of N-Methyl-1-phenylcyclopentanecarboxamide and to develop safe and effective treatments.
Synthesemethoden
N-Methyl-1-phenylcyclopentanecarboxamide is synthesized through a multi-step process involving the condensation of 2-(methylamino)-1-phenylpentan-1-one and 2-bromobenzoyl chloride. The resulting product is then reduced to form N-Methyl-1-phenylcyclopentanecarboxamide. This synthesis method has been widely used in the production of N-Methyl-1-phenylcyclopentanecarboxamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-phenylcyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-Methyl-1-phenylcyclopentanecarboxamide has also been studied for its potential as an antidepressant and anxiolytic.
Eigenschaften
CAS-Nummer |
101932-01-8 |
|---|---|
Produktname |
N-Methyl-1-phenylcyclopentanecarboxamide |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-methyl-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-14-12(15)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
WVSDQRXMAMFRGL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Kanonische SMILES |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



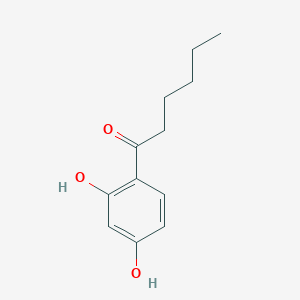
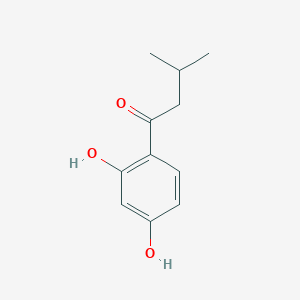
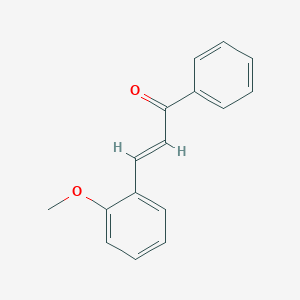
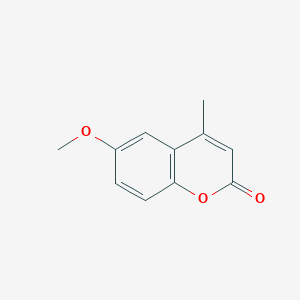
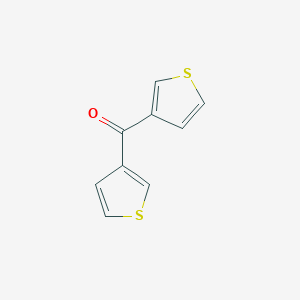

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)
